![molecular formula C17H22N2O2 B2644611 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851404-41-6](/img/structure/B2644611.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives has been studied extensively. For example, a photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . This method is reagent-free, highly atom economical, and provides an efficient greener alternative to all conventional synthesis .Molecular Structure Analysis

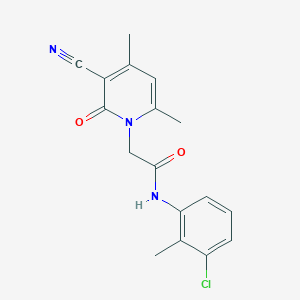

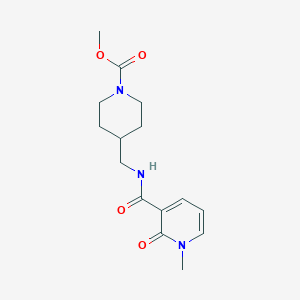

The molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide” can be represented by the formula C22H18N2O3 . The InChI representation of the molecule isInChI=1S/C22H18N2O3/c1- 15- 9- 10- 16- 13- 17 (21 (25) 23- 19 (16) 12- 15) 14- 24 (18- 6- 3- 2- 4- 7- 18) 22 (26) 20- 8- 5- 11- 27- 20/h2- 13H,14H2,1H3, (H,23,25) . Chemical Reactions Analysis

The reactivity of quinoline derivatives has been explored in various studies. For instance, the reaction of a quinoline derivative with hydrazine led to pyrazolinone . Under PTC conditions, the ketone was reacted with chloroacetonitrile, diethyl malonate, ethyl cyanoacetate, malononitrile, and cyanoacetamide to give various products .Physical And Chemical Properties Analysis

The average mass of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide” is 358.391 and its mono-isotopic mass is 358.13174 . More detailed physical and chemical properties could not be found in the retrieved papers.Aplicaciones Científicas De Investigación

Thermal Degradation Studies

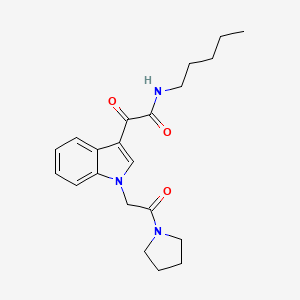

- Thermal Degradation Analysis of Synthetic Cannabinoids: Research on the thermal degradation of synthetic cannabinoids, such as Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC), during gas chromatography–mass spectrometry (GC–MS) analysis highlights the challenges in analyzing such compounds due to their instability under high-temperature conditions. This study provides insights into the decomposition products formed and suggests methods to minimize degradation for accurate analysis (Tsujikawa et al., 2014).

Antimicrobial and Antifungal Activity

- Antimicrobial Activity of Quinoxalines: A theoretical study on quinoxalines as corrosion inhibitors revealed their potential for inhibiting copper corrosion in nitric acid, indicating the versatility of quinoxaline derivatives in various applications, including as antimicrobial agents (Zarrouk et al., 2014).

- Evaluation of Novel Quinolines for Antiplasmodial and Antifungal Activity: Research involving the synthesis of functionalized aminoquinolines showed moderate to potent activity against Plasmodium falciparum and certain fungal strains, highlighting the therapeutic potential of such derivatives in malaria and fungal infections (Vandekerckhove et al., 2015).

Neuroprotection and Disease Treatment

- Neuroprotective Properties of Quinoxalinedione Derivatives: The study of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist, demonstrates its potent and selective inhibition of the non-NMDA glutamate receptor, offering protection against global ischemia. This suggests the compound's relevance in neuroprotective strategies (Sheardown et al., 1990).

Radiosensitization in Cancer Therapy

- Dual PI3K/mTOR Inhibition for Radiosensitization: Research on NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor, reveals its effectiveness in radiosensitizing various cancer cell lines by interfering with DNA damage repair after radiation. This highlights the compound's potential in enhancing cancer treatment efficacy (Cerniglia et al., 2012).

Propiedades

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-3-4-5-16(20)18-9-8-14-11-13-7-6-12(2)10-15(13)19-17(14)21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBPJNDPAQFCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)

![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2644542.png)

![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)